molecular formula C9H12O5 B136642 Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate CAS No. 132561-28-5

Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate

Cat. No. B136642
M. Wt: 200.19 g/mol
InChI Key: SQEVQKUZJPWDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate, also known as MHEOC, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In Additionally, we will list future directions for research on this compound.

Scientific Research Applications

Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential use in the development of new drugs for the treatment of various diseases. Studies have shown that Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as rheumatoid arthritis and cancer.

Mechanism Of Action

The mechanism of action of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to scavenge free radicals, which may contribute to its antioxidant properties.

Biochemical And Physiological Effects

Studies have shown that Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in the inflammatory response.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to have low toxicity in vitro, which makes it a safe compound to work with. However, one limitation of using Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate. One area of interest is the potential use of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in the development of new drugs for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate and its potential applications in other areas of research, such as neurodegenerative diseases. Finally, studies are needed to optimize the synthesis method of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate to improve its efficiency and yield.
Conclusion
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in the development of new drugs and to optimize its synthesis method.

Synthesis Methods

Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of ethyl 2-oxocyclopentanecarboxylate with ethyl orthoformate in the presence of a catalyst. This reaction results in the formation of ethyl 2-ethoxy-5-oxocyclopent-1-enecarboxylate. The second step involves the reaction of the intermediate product with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate. The final step involves the esterification of the intermediate product with methanol in the presence of a catalyst to yield the final product.

properties

CAS RN

132561-28-5

Product Name

Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C9H12O5/c1-3-14-8-6(11)4-5(10)7(8)9(12)13-2/h5,10H,3-4H2,1-2H3

InChI Key

SQEVQKUZJPWDNR-UHFFFAOYSA-N

SMILES

CCOC1=C(C(CC1=O)O)C(=O)OC

Canonical SMILES

CCOC1=C(C(CC1=O)O)C(=O)OC

synonyms

1-Cyclopentene-1-carboxylicacid,2-ethoxy-5-hydroxy-3-oxo-,methylester(9CI)

Origin of Product

United States

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